N-[[4-(difluoromethyl)pyrimidin-2-yl]methyl]adamantane-2-carboxamide
Description
N-[[4-(difluoromethyl)pyrimidin-2-yl]methyl]adamantane-2-carboxamide is a synthetic organic compound characterized by its unique structure, which combines a pyrimidine ring with an adamantane moiety
Properties
IUPAC Name |
N-[[4-(difluoromethyl)pyrimidin-2-yl]methyl]adamantane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F2N3O/c18-16(19)13-1-2-20-14(22-13)8-21-17(23)15-11-4-9-3-10(6-11)7-12(15)5-9/h1-2,9-12,15-16H,3-8H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILOOKJSKVKWYBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3C(=O)NCC4=NC=CC(=N4)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(difluoromethyl)pyrimidin-2-yl]methyl]adamantane-2-carboxamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between a difluoromethylated precursor and a suitable amine. This step often requires the use of catalysts and specific reaction conditions to ensure high yield and purity.
Attachment of the Adamantane Moiety: The adamantane-2-carboxamide is introduced via a nucleophilic substitution reaction. This step may involve the use of protecting groups to prevent unwanted side reactions.
Final Coupling: The final step involves coupling the pyrimidine and adamantane fragments under conditions that promote the formation of the desired amide bond. This may include the use of coupling agents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[[4-(difluoromethyl)pyrimidin-2-yl]methyl]adamantane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alkane derivatives.
Scientific Research Applications
N-[[4-(difluoromethyl)pyrimidin-2-yl]methyl]adamantane-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features, which may confer specific biological activities.
Materials Science: Its rigid adamantane core makes it a candidate for the development of novel materials with enhanced stability and performance.
Biological Studies: The compound can be used as a probe to study biological pathways and molecular interactions due to its ability to interact with specific biomolecules.
Mechanism of Action
The mechanism of action of N-[[4-(difluoromethyl)pyrimidin-2-yl]methyl]adamantane-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The difluoromethyl group may enhance binding affinity through hydrogen bonding and hydrophobic interactions, while the adamantane moiety provides structural rigidity and stability.
Comparison with Similar Compounds
Similar Compounds
N-[[4-(trifluoromethyl)pyrimidin-2-yl]methyl]adamantane-2-carboxamide: Similar structure but with a trifluoromethyl group, which may alter its chemical and biological properties.
N-[[4-(methyl)pyrimidin-2-yl]methyl]adamantane-2-carboxamide: Lacks the fluorine atoms, potentially resulting in different reactivity and biological activity.
Uniqueness
N-[[4-(difluoromethyl)pyrimidin-2-yl]methyl]adamantane-2-carboxamide is unique due to the presence of the difluoromethyl group, which can significantly influence its chemical reactivity and biological interactions. This makes it a valuable compound for exploring new chemical space and developing novel applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
